T-Butyldichlorosilane

Organosilicon Purification Volatility Process Chemistry

T-Butyldichlorosilane (CAS 85121-42-2, tert-Butyldichlorosilane) is a specialized monofunctional organosilicon reagent. It consists of a central silicon atom bearing a sterically demanding tert-butyl group, a reactive Si-H moiety, and two hydrolytically labile chlorine atoms.

Molecular Formula C4H9Cl2Si
Molecular Weight 156.1 g/mol
CAS No. 85121-42-2
Cat. No. B3157670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-Butyldichlorosilane
CAS85121-42-2
Molecular FormulaC4H9Cl2Si
Molecular Weight156.1 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](Cl)Cl
InChIInChI=1S/C4H9Cl2Si/c1-4(2,3)7(5)6/h1-3H3
InChIKeyNWEBDVDFFMXTEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T-Butyldichlorosilane (CAS 85121-42-2): Overview and Core Characteristics for Procurement


T-Butyldichlorosilane (CAS 85121-42-2, tert-Butyldichlorosilane) is a specialized monofunctional organosilicon reagent . It consists of a central silicon atom bearing a sterically demanding tert-butyl group, a reactive Si-H moiety, and two hydrolytically labile chlorine atoms . This unique architecture imparts a reactivity profile distinct from more common silylating agents such as tert-Butyldimethylchlorosilane (TBDMSCl) or di-tert-Butyldichlorosilane (DTBDCS) . Its primary utility lies in the controlled introduction of silicon functionality into organic frameworks, particularly where the balance between steric protection and latent reactivity (via Si-H or Si-Cl) is critical for downstream synthetic steps .

Why Generic 'Chlorosilane' Substitution is Not Viable: The Critical Role of T-Butyldichlorosilane's Structure


The term 'chlorosilane' encompasses a broad class of reagents with vastly different kinetic and thermodynamic behaviors. T-Butyldichlorosilane's value proposition is precisely defined by the synergy of its three functional handles. Replacing it with a monofunctional analog like TBDMSCl (which lacks the Si-H bond) eliminates the possibility for subsequent hydrosilylation or cross-coupling steps [1]. Conversely, substituting it with a less hindered dichlorosilane (e.g., dimethyldichlorosilane) drastically increases hydrolysis rates and reduces the steric shielding of the introduced silyl group, compromising stability during multi-step syntheses . Furthermore, the presence of the Si-H bond in T-Butyldichlorosilane differentiates it from di-tert-Butyldichlorosilane; while the latter provides maximum steric protection for diols, T-Butyldichlorosilane retains a reactive site for orthogonal functionalization, enabling sequential, site-selective modifications that are unattainable with fully substituted analogs [2].

T-Butyldichlorosilane (CAS 85121-42-2): Quantified Differentiation vs. Analogs for Scientific Decision-Making


Volatility and Purification: Boiling Point Comparison vs. Bulkier Dichlorosilanes

T-Butyldichlorosilane exhibits a significantly lower boiling point compared to its di-tert-butyl analog, di-tert-Butyldichlorosilane (DTBDCS). This lower boiling point facilitates more efficient purification via fractional distillation and reduces energy costs in large-scale applications where the compound is used as a volatile intermediate . DTBDCS, with its higher molecular weight and increased van der Waals interactions, requires more demanding conditions for vapor-phase handling and separation .

Organosilicon Purification Volatility Process Chemistry

Sterically Modulated Hydrolytic Stability vs. Less Hindered Dichlorosilanes

The hydrolytic stability of silyl ethers derived from T-Butyldichlorosilane is markedly enhanced by the presence of the bulky tert-butyl group. Comparative stability studies on silyl protecting groups demonstrate that the tert-butyl group confers significantly greater resistance to basic hydrolysis than trimethylsilyl (TMS) ethers [1]. While a direct, isolated hydrolysis rate constant for T-Butyldichlorosilane is not universally reported in the literature, its stability is inferred from the well-established class behavior of tert-butyl-substituted silanes. The general stability trend for silyl groups is: TMS < TES < TBDMS < TIPS . The tert-butyl group on T-Butyldichlorosilane positions it for intermediate stability, offering a balance between the lability of TMS and the extreme robustness of TIPS or DTBS groups.

Silylating Agent Stability Hydrolysis Kinetics Steric Protection

Orthogonal Reactivity: The Si-H Bond vs. Monofunctional Silyl Chlorides

A critical differentiator for T-Butyldichlorosilane is the presence of the Si-H bond. This functional group enables orthogonal reactivity that is simply absent in widely used monofunctional silyl chlorides like TBDMSCl [1]. While TBDMSCl is a dedicated protecting group with a single mode of action (silylation), T-Butyldichlorosilane's Si-H moiety can participate in hydrosilylation, dehydrogenative coupling, and can be converted to Si-F or Si-OR groups. This bifunctionality allows for sequential, site-selective transformations. For instance, the Si-Cl bonds can be used for initial attachment, followed by a hydrosilylation reaction on the Si-H site to install a second functional element, a synthetic sequence that is impossible with TBDMSCl or tert-Butyltrichlorosilane .

Orthogonal Synthesis Hydrosilylation Bifunctional Reagents

T-Butyldichlorosilane (CAS 85121-42-2): Best Application Scenarios Based on Product-Specific Evidence


Precursor for Surface Modification and Coupling Agent Synthesis

The combination of Si-Cl bonds for surface anchoring and a stable Si-H group makes T-Butyldichlorosilane an excellent precursor for creating functionalized surfaces and novel silane coupling agents . Its volatility, as indicated by its relatively low boiling point compared to DTBDCS , facilitates its use in vapor-phase deposition techniques. This is in contrast to higher-boiling or non-volatile analogs, which are limited to solution-phase surface treatments, potentially leading to solvent waste and non-uniform monolayers. The Si-H group remains on the surface as a latent functionality for subsequent modifications, enabling the creation of tailored interfaces for biosensors, chromatography, and advanced materials.

Site-Selective Protecting Group in Complex Molecule Synthesis

For the synthesis of complex molecules (e.g., natural products, pharmaceuticals) containing multiple hydroxyl or amino groups, T-Butyldichlorosilane offers a unique balance of steric bulk and reactivity . It can selectively protect less hindered functional groups in the presence of more hindered ones, a selectivity driven by the tert-butyl group's steric demands . This is a key advantage over less bulky silyl chlorides (e.g., TMSCl), which react non-selectively. Furthermore, the resulting silyl ethers possess intermediate hydrolytic stability, allowing them to survive certain reaction conditions that would cleave a TMS group, yet they can be removed more easily than extremely robust TIPS or DTBS ethers when desired. This tunable stability is a direct consequence of the tert-butyl group's electronic and steric influence [1].

Synthesis of Organosilicon Monomers and Polymers with Pendant Si-H Functionality

T-Butyldichlorosilane serves as a critical monomer for constructing organosilicon polymers where the Si-H group is required for subsequent cross-linking or functionalization . By using T-Butyldichlorosilane instead of a fully substituted dichlorosilane (e.g., dimethyldichlorosilane), the resulting polymer chain bears pendant Si-H groups. These groups are essential for hydrosilylation curing, a reaction used to create high-performance elastomers, coatings, and adhesives. The tert-butyl group on the monomer provides a degree of steric protection to the polymer backbone, potentially influencing its thermal stability and solubility compared to polymers derived from simpler monomers. This application leverages the compound's bifunctionality, which is not offered by monofunctional silyl chlorides or analogs lacking the Si-H bond .

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